molecular formula C22H34N4O B5959433 1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one

1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one

Cat. No.: B5959433
M. Wt: 370.5 g/mol
InChI Key: OCHHBEBPGGKEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[9-(cyclopropylmethyl)-2,9-diazaspiro[45]decan-2-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one involves multiple steps, typically starting with the formation of the spirocyclic core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one
  • 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Uniqueness

1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one is unique due to its specific spirocyclic structure and the presence of both cyclopropylmethyl and indazole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c27-21(9-8-20-18-4-1-2-5-19(18)23-24-20)26-13-11-22(16-26)10-3-12-25(15-22)14-17-6-7-17/h17H,1-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHHBEBPGGKEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCC(=O)N3CCC4(C3)CCCN(C4)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.